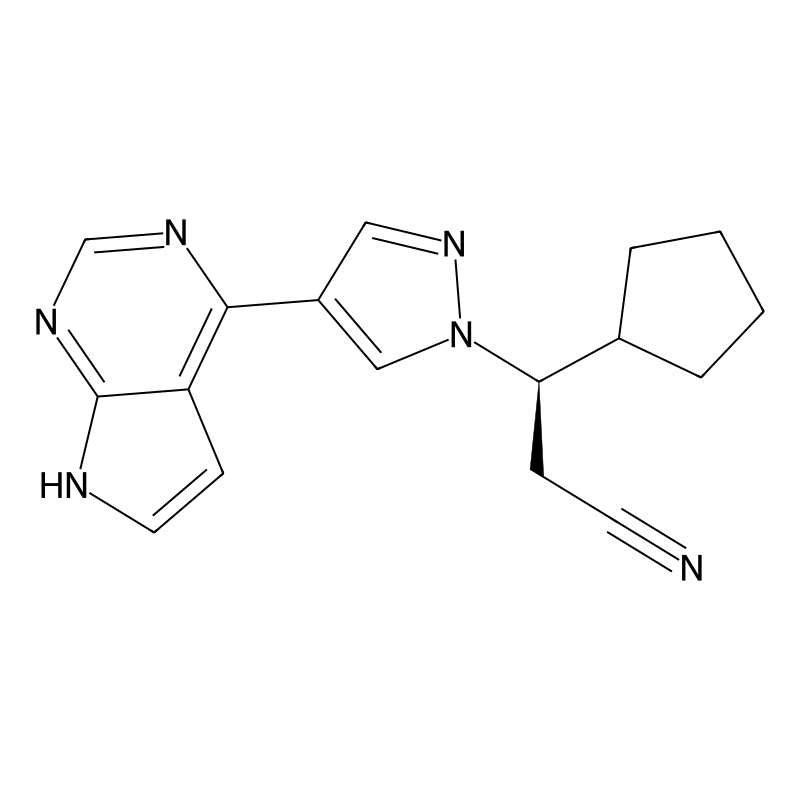

Ruxolitinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Ruxolitinib in Myeloproliferative Neoplasms (MPN)

Ruxolitinib has been extensively studied as a treatment for myeloproliferative neoplasms (MPN), a group of bone marrow cancers. Its primary mechanism of action involves inhibiting Janus kinase (JAK) 1 and 2, which are enzymes involved in cell signaling pathways important for MPN development and progression [].

Clinical trials have demonstrated Ruxolitinib's efficacy in treating myelofibrosis, a type of MPN characterized by bone marrow scarring and splenomegaly (enlarged spleen). Pivotal Phase III trials, COMFORT-I and COMFORT-II, showed significant reductions in spleen size and improvements in patient-reported symptoms compared to placebo or best available treatment [, ]. These findings led to the approval of Ruxolitinib for the treatment of myelofibrosis.

Research is ongoing to explore the use of Ruxolitinib in other MPNs, such as polycythemia vera (increased red blood cell count) and essential thrombocythemia (elevated platelet count). However, further studies are needed to determine its long-term efficacy and safety profile in these specific contexts [].

Ruxolitinib in Atopic Dermatitis

Beyond MPNs, Ruxolitinib is being investigated for its potential in treating atopic dermatitis (AD), a chronic inflammatory skin condition. A topical formulation of Ruxolitinib cream has shown promising results in clinical trials. Studies suggest that Ruxolitinib cream effectively reduces inflammation and itch in patients with moderate AD []. This application targets JAK-STAT signaling pathways believed to be involved in the inflammatory response associated with AD [].

Ruxolitinib is a potent and selective inhibitor of Janus kinases 1 and 2 (JAK1 and JAK2), which are critical enzymes involved in cytokine signaling and hematopoiesis. It is primarily used for treating conditions such as intermediate or high-risk myelofibrosis, polycythemia vera, and steroid-refractory acute graft-versus-host disease. Ruxolitinib works by inhibiting the dysregulated JAK-STAT signaling pathway, which is often activated in various hematological malignancies . This compound was developed by Incyte Corporation and marketed under the brand name Jakafi in the United States and Jakavi in other regions .

Ruxolitinib's primary mechanism of action involves inhibiting Janus kinase (JAK) enzymes, specifically JAK1 and JAK2 []. JAKs are involved in various cellular signaling pathways that play a role in blood cell production and inflammation []. In myelofibrosis, mutations in JAK2 contribute to abnormal blood cell production and fibrosis (scarring) of the bone marrow []. By inhibiting JAKs, ruxolitinib can help to normalize these pathways and reduce symptoms associated with MF [].

Ruxolitinib's mechanism of action involves the inhibition of JAK-mediated phosphorylation of signal transducer and activator of transcription proteins. This inhibition leads to a decrease in the activation of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. The compound undergoes extensive metabolism primarily through cytochrome P450 enzyme CYP3A4, resulting in several metabolites that retain some pharmacological activity against JAK1 and JAK2, albeit at reduced efficacy compared to the parent compound .

Ruxolitinib exhibits significant biological activity by downregulating the JAK-STAT pathway, which is crucial for cellular proliferation and survival. In clinical studies, it has been shown to reduce spleen size and alleviate symptoms associated with myelofibrosis. The compound also induces apoptosis in malignant cells and decreases plasma levels of pro-inflammatory cytokines, contributing to its therapeutic effects in hematological disorders . In addition, ruxolitinib has been investigated for potential applications in treating conditions like plaque psoriasis and COVID-19-associated acute respiratory distress syndrome .

The synthesis of ruxolitinib involves several steps starting from readily available precursors. The process typically includes:

- Formation of the central core structure through cyclization reactions.

- Functionalization at specific positions to introduce necessary substituents that enhance its inhibitory activity against JAK1 and JAK2.

- Purification through crystallization or chromatography to isolate the final product.

The detailed synthetic pathway is proprietary but generally follows established organic synthesis techniques tailored for pharmaceutical development .

Ruxolitinib is primarily indicated for:

- Myelofibrosis: It helps reduce spleen size and improve symptoms.

- Polycythemia Vera: Used when patients do not respond adequately to hydroxyurea.

- Graft-Versus-Host Disease: Effective in steroid-refractory cases following allogeneic stem cell transplantation.

Emerging research suggests potential applications in other conditions, including autoimmune diseases and certain types of cancer .

Ruxolitinib interacts with various drugs due to its metabolism predominantly via CYP3A4. Co-administration with CYP3A4 inhibitors can lead to increased plasma concentrations of ruxolitinib, potentially enhancing its effects or toxicity. Conversely, CYP3A4 inducers may decrease its efficacy by reducing plasma levels. Clinical studies have shown that ruxolitinib does not significantly affect the pharmacokinetics of other commonly used medications, suggesting a favorable interaction profile .

Ruxolitinib belongs to a class of compounds known as Janus kinase inhibitors. Here are some similar compounds along with a comparison highlighting ruxolitinib's uniqueness:

Ruxolitinib stands out due to its selectivity for both JAK1 and JAK2, making it particularly effective in treating myeloproliferative disorders while having a favorable safety profile compared to some other inhibitors that may target additional kinases or have broader effects on immune modulation .

The industrial synthesis of ruxolitinib involves several key reaction steps that have been optimized for large-scale production. The most significant synthetic routes utilize distinct approaches to construct the core structural framework of the molecule.

Aldol Condensation and Ketone Formation

The primary industrial route begins with the preparation of the key intermediate 3-cyclopentyl-3-oxopropionitrile. This reaction is accomplished through an aldol condensation between methyl cyclopentacarboxylate and acetonitrile under basic conditions. The reaction employs potassium hydride or sodium hydride as the base catalyst in tetrahydrofuran at elevated temperatures ranging from 60-80°C [1] [2]. The reaction proceeds through the following mechanism: initial deprotonation of acetonitrile by the metal hydride base, followed by nucleophilic attack on the ester carbonyl carbon, and subsequent cyclization to form the desired β-keto nitrile intermediate [1].

The optimization of this reaction has demonstrated yields of 90-93% under controlled conditions. The reaction typically requires 6-20 hours of heating, with temperature control being critical for maintaining product selectivity [1]. The workup procedure involves acidification of the aqueous phase to pH 1-2 using hydrochloric acid or sulfuric acid, followed by multiple extractions with ethyl acetate to isolate the product [1].

Stereoselective Reduction

The next critical step involves the stereoselective reduction of the ketone intermediate to produce the desired (S)-3-cyclopentyl-3-hydroxypropionitrile. Industrial processes employ enzymatic reduction using glucose dehydrogenase in the presence of reduced nicotinamide adenine dinucleotide phosphate (NADPH) as a cofactor [1]. The enzymatic system provides excellent stereoselectivity, producing the (S)-enantiomer with high enantiomeric excess.

Alternative approaches utilize chemical reduction methods, including the use of asymmetric catalysts to achieve the desired stereochemistry [2]. The enzymatic approach has proven advantageous for industrial applications due to its mild reaction conditions and high selectivity.

Pyrazole Formation and Coupling

The formation of the pyrazole ring system represents a crucial step in the synthetic pathway. The established route involves the coupling of 4-bromopyrazole with the chiral cyclopentyl intermediate through organocatalytic asymmetric aza-Michael addition [3]. This reaction utilizes proline-derived organocatalysts to achieve high enantioselectivity (84-90% enantiomeric excess) and good yields (80-85%) [3].

The aza-Michael addition proceeds through the formation of an enamine intermediate between the proline catalyst and the α,β-unsaturated aldehyde, followed by nucleophilic attack by the pyrazole nitrogen [3]. The stereochemical outcome is controlled by the catalyst structure, with the (R)-enantiomer being preferentially formed due to the face-selective addition mechanism [3].

Suzuki Cross-Coupling Reaction

The final key reaction step involves the Suzuki cross-coupling between the pyrazole intermediate and the 7H-pyrrolo[2,3-d]pyrimidine moiety. This palladium-catalyzed reaction typically employs palladium(0) complexes with phosphine ligands as catalysts [4]. The reaction conditions require an inert atmosphere, elevated temperatures (typically 80-120°C), and the presence of a base such as potassium carbonate or sodium carbonate [4].

The Suzuki coupling proceeds through the classical three-step mechanism: oxidative addition of the aryl halide to palladium(0), transmetalation with the organoborane reagent, and reductive elimination to form the final carbon-carbon bond [4]. The reaction demonstrates excellent regioselectivity and functional group tolerance, making it suitable for large-scale production [4].

Catalytic Systems and Asymmetric Induction Strategies

Organocatalytic Systems

The development of organocatalytic systems for ruxolitinib synthesis has focused primarily on proline-derived catalysts for the asymmetric aza-Michael addition. Lin and coworkers developed a system using modified proline catalysts that achieved 94% enantiomeric excess in the key carbon-carbon bond forming step [3]. The catalyst design incorporates bulky substituents that provide steric hindrance to control the facial selectivity of the addition reaction [3].

The mechanistic studies revealed that the addition occurs preferentially on the Re face of the α,β-unsaturated aldehyde when using the specific proline-derived catalyst. The transition state analysis indicates that the Si face is effectively blocked by the catalyst framework, leading to the observed high enantioselectivity [3]. The catalyst loading typically ranges from 10-20 mol%, with reaction times of 12-24 hours at room temperature [3].

Rhodium-Catalyzed Asymmetric Reactions

Haydl and coworkers developed an alternative approach utilizing rhodium-catalyzed asymmetric addition of pyrazoles to allenes [3]. This methodology employs rhodium complexes with chiral phosphine ligands, specifically JoSPOPhos ligands, to achieve high enantioselectivity (90% enantiomeric excess) in the formation of the pyrazole intermediate [3].

The rhodium-catalyzed system operates through a mechanism involving initial coordination of the allene substrate to the rhodium center, followed by nucleophilic attack by the pyrazole nitrogen. The chiral ligand environment controls the stereochemical outcome of the addition, with the reaction proceeding at elevated temperatures (100-120°C) under an inert atmosphere [3].

Enzymatic Asymmetric Reduction

Recent developments have focused on enzymatic approaches for creating chiral centers in the ruxolitinib synthesis. Imine reductases (IREDs) have been engineered to catalyze the reductive amination of ketone intermediates with hydrazine derivatives [5]. The enzyme from Streptosporangium roseum was optimized through directed evolution to achieve 98% yield and 99% enantiomeric excess in the formation of chiral hydrazine intermediates [5].

The enzymatic system operates under mild conditions (ambient temperature, aqueous buffer) and demonstrates excellent substrate tolerance. The engineered enzyme variants were developed through multiple rounds of site-directed mutagenesis, with improvements in both activity and selectivity [5].

Purification Techniques and Yield Optimization

Crystallization and Resolution Methods

The purification of ruxolitinib intermediates relies heavily on crystallization techniques for achieving the required purity levels. The racemic intermediate 3-cyclopentyl-3-oxopropionitrile is resolved using chiral acids such as di-p-toluoyl-L-tartaric acid (L-DTTA) [6]. The resolution process involves the formation of diastereomeric salts, which exhibit different solubilities and can be separated by selective crystallization [6].

The resolution procedure typically achieves 95-98% enantiomeric purity after a single crystallization step. The process involves dissolving the racemic mixture in a suitable solvent (typically ethanol or methanol), adding the chiral resolving agent, and allowing crystallization to occur at controlled temperatures [6]. The less soluble diastereomer precipitates first, providing the desired enantiomer in high purity [6].

Chromatographic Purification

High-performance liquid chromatography (HPLC) methods have been developed for both analytical and preparative purification of ruxolitinib and its intermediates. The analytical methods employ reversed-phase columns with mobile phases consisting of methanol-water mixtures with formic acid or phosphoric acid modifiers [7] [8]. The typical retention time for ruxolitinib is 8.59 minutes under standard conditions [9].

Chiral HPLC methods utilize specialized chiral stationary phases such as Whelk-O1 columns for enantiomeric purity determination [8]. The chiral separation is achieved using similar mobile phase compositions but with optimized gradients to resolve the enantiomers effectively [8]. The method demonstrates linearity over a range of 20-120 μg/mL with correlation coefficients greater than 0.9999 [9].

Yield Optimization Strategies

Industrial yield optimization has focused on several key areas: reaction temperature control, catalyst loading optimization, and reaction time management. The aldol condensation step has been optimized to achieve 90-93% yields through careful control of reaction parameters [1]. The use of higher concentrations of sodium hydride (60% vs 35%) and extended reaction times (15-20 hours) have proven beneficial for maximizing yields [1].

The Suzuki coupling step has been optimized through the use of specialized palladium catalysts and reaction conditions. The employment of palladium(0) complexes with electron-rich phosphine ligands has improved coupling efficiency and reduced catalyst loading requirements [4]. Reaction yields of 85-95% are typically achieved under optimized conditions [4].

Continuous extraction techniques have been implemented for the isolation of poorly soluble intermediates. The use of liquid-liquid continuous extraction has proven effective for compounds with limited solubility in conventional extraction solvents [10]. This approach has improved overall process efficiency and reduced solvent consumption [10].

Analytical Validation of Synthetic Intermediates

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance (NMR) spectroscopy serves as the primary analytical tool for structure confirmation of ruxolitinib intermediates. The 1H-NMR analysis of 3-cyclopentyl-3-oxopropionitrile shows characteristic signals at 4.10 ppm (2H, singlet), 3.00 ppm (1H, multiplet), and 1.90 ppm (8H, multiplet) in DMSO-d6 [1]. These signals correspond to the methylene protons adjacent to the carbonyl group, the cyclopentyl CH proton, and the cyclopentyl ring protons, respectively [1].

The 13C-NMR analysis provides additional structural confirmation, with the nitrile carbon appearing at 117 ppm in the free compound and shifting to 127 ppm upon coordination to ruthenium complexes [11]. This chemical shift change serves as a diagnostic tool for identifying the coordination site of ruxolitinib in metal complexes [11].

Two-dimensional NMR techniques including COSY, HSQC, and HMBC have been employed for complete structural elucidation of synthetic intermediates [11]. These techniques provide detailed information about proton-proton and carbon-proton connectivities, enabling unambiguous assignment of all signals in complex intermediates [11].

Mass Spectrometry Analysis

High-resolution mass spectrometry (HRMS) is utilized for molecular weight confirmation and purity assessment of synthetic intermediates. The molecular ion peak for ruxolitinib appears at m/z 307.1671 (M+H)+, corresponding to the molecular formula C17H19N6 [11]. The isotopic pattern provides additional confirmation of the molecular composition [11].

Tandem mass spectrometry (MS/MS) techniques are employed for detailed structural characterization and identification of impurities. The fragmentation patterns provide information about the molecular connectivity and can distinguish between structural isomers [12]. The LC-MS/MS methods demonstrate excellent sensitivity with detection limits in the nanogram range [12].

Liquid Chromatography Methods

Reversed-phase HPLC methods have been developed and validated for quantitative analysis of ruxolitinib and its synthetic intermediates. The methods employ C18 columns with mobile phases consisting of methanol-water mixtures adjusted to pH 3.5 with orthophosphoric acid [9]. The flow rate is maintained at 1.0 mL/min with UV detection at 236 nm [9].

The analytical methods demonstrate excellent linearity over the range of 20-120 μg/mL with correlation coefficients of 0.9999 [9]. The limit of detection is 0.1496 μg/mL, while the limit of quantification is 0.4483 μg/mL [9]. The method precision shows coefficient of variation values below 2.9% for both intraday and interday analyses [9].

Chiral HPLC methods employ specialized chiral stationary phases for enantiomeric purity determination. The methods utilize Whelk-O1 columns with similar mobile phase compositions but optimized gradients for enantiomeric resolution [8]. The chiral methods can determine enantiomeric purity to greater than 99.99% ee [13].

Spectroscopic Characterization

Infrared (IR) spectroscopy provides functional group identification and purity assessment of synthetic intermediates. The nitrile stretching frequency appears at approximately 2250 cm-1, while the carbonyl stretch of ketone intermediates appears at 1720 cm-1 [1]. These characteristic frequencies serve as fingerprints for compound identification [1].

Ultraviolet-visible (UV-Vis) spectroscopy is employed for concentration determination and purity assessment. Ruxolitinib shows maximum absorption at 236 nm, which is utilized for quantitative analysis in HPLC methods [9]. The molar absorptivity coefficients have been determined for accurate concentration calculations [9].

Purity

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Storage

UNII

Use and Manufacturing

Drug Indication

FDA Label

Opzelura is indicated for the treatment of non-segmental vitiligo with facial involvement in adults and adolescents from 12 years of age.

Myelofibrosis (MF)Jakavi is indicated for the treatment of disease related splenomegaly or symptoms in adult patients with primary myelofibrosis (also known as chronic idiopathic myelofibrosis), post polycythaemia vera myelofibrosis or post essential thrombocythaemia myelofibrosis. Polycythaemia vera (PV)Jakavi is indicated for the treatment of adult patients with polycythaemia vera who are resistant to or intolerant of hydroxyurea. Graft versus host disease (GvHD)Jakavi is indicated for the treatment of patients aged 12 years and older with acute graft versus host disease or chronic graft versus host disease who have inadequate response to corticosteroids or other systemic therapies (see section 5. 1).

Livertox Summary

Drug Classes

Therapeutic Uses

Jakafi is indicated for treatment of patients with polycythemia vera who have had an inadequate response to or are intolerant of hydroxyurea. /Included in US product label/

Jakafi is indicated for treatment of patients with intermediate or high-risk myelofibrosis, including primary myelofibrosis, post-polycythemia vera myelofibrosis and post-essential thrombocythemia myelofibrosis. /Included in US product label/

Ruxolitinib phosphate is used for the treatment of intermediate- or high-risk myelofibrosis, including primary myelofibrosis, post-polycythemia vera myelofibrosis, and post-essential thrombocythemia myelofibrosis. Ruxolitinib is designated an orphan drug by the US Food and Drug Administration (FDA) for use in the treatment of these conditions.

Ruxolitinib, a Janus kinase (JAK) 1 and 2 inhibitor, was shown to have a clinical benefit in patients with polycythemia vera in a phase 2 study. We conducted a phase 3 open-label study to evaluate the efficacy and safety of ruxolitinib versus standard therapy in patients with polycythemia vera who had an inadequate response to or had unacceptable side effects from hydroxyurea. We randomly assigned phlebotomy-dependent patients with splenomegaly, in a 1:1 ratio, to receive ruxolitinib (110 patients) or standard therapy (112 patients). The primary end point was both hematocrit control through week 32 and at least a 35% reduction in spleen volume at week 32, as assessed by means of imaging. The primary end point was achieved in 21% of the patients in the ruxolitinib group versus 1% of those in the standard-therapy group (P<0.001). Hematocrit control was achieved in 60% of patients receiving ruxolitinib and 20% of those receiving standard therapy; 38% and 1% of patients in the two groups, respectively, had at least a 35% reduction in spleen volume. A complete hematologic remission was achieved in 24% of patients in the ruxolitinib group and 9% of those in the standard-therapy group (P=0.003); 49% versus 5% had at least a 50% reduction in the total symptom score at week 32. In the ruxolitinib group, grade 3 or 4 anemia occurred in 2% of patients, and grade 3 or 4 thrombocytopenia occurred in 5%; the corresponding percentages in the standard-therapy group were 0% and 4%. Herpes zoster infection was reported in 6% of patients in the ruxolitinib group and 0% of those in the standard-therapy group (grade 1 or 2 in all cases). Thromboembolic events occurred in one patient receiving ruxolitinib and in six patients receiving standard therapy. In patients who had an inadequate response to or had unacceptable side effects from hydroxyurea, ruxolitinib was superior to standard therapy in controlling the hematocrit, reducing the spleen volume, and improving symptoms associated with polycythemia vera.

Pharmacology

Ruxolitinib is an orally bioavailable Janus-associated kinase (JAK) inhibitor with potential antineoplastic and immunomodulating activities. Ruxolitinib specifically binds to and inhibits protein tyrosine kinases JAK 1 and 2, which may lead to a reduction in inflammation and an inhibition of cellular proliferation. The JAK-STAT (signal transducer and activator of transcription) pathway plays a key role in the signaling of many cytokines and growth factors and is involved in cellular proliferation, growth, hematopoiesis, and the immune response; JAK kinases may be upregulated in inflammatory diseases, myeloproliferative disorders, and various malignancies.

ATC Code

L - Antineoplastic and immunomodulating agents

L01 - Antineoplastic agents

L01X - Other antineoplastic agents

L01XE - Protein kinase inhibitors

L01XE18 - Ruxolitini

Mechanism of Action

... By directly targeting both JAK1 and JAK2 through small-molecule inhibition, ruxolitinib elicits a reduction in splenomegaly and disease-related symptoms in patients with intermediate- or high-risk myelofibrosis while maintaining an acceptable toxicity profile and a low treatment-discontinuation rate.

Ruxolitinib phosphate, a selective inhibitor of Janus kinase (JAK) 1 and 2, is an antineoplastic agent. JAK1 and 2 mediate the signaling of cytokines and growth factors that are important for hematopoiesis and immune function. JAK signaling involves recruitment of signal transducers and activators of transcription (STAT) to cytokine receptors, activation, and subsequent localization of STATs to the nucleus leading to modulation of gene expression. Myelofibrosis is a myeloproliferative neoplasm known to be associated with dysregulated JAK1 and 2 signaling. Ruxolitinib demonstrated dose- and time-dependent inhibition of cytokine-induced phosphorylated STAT3 with maximal inhibition occurring 1-2 hours after single-dose administration (ranging from 5-200 mg) in healthy individuals at all dosage levels.

KEGG Target based Classification of Drugs

Non-receptor tyrosine kinases

JAK family

JAK1 [HSA:3716] [KO:K11217]

Vapor Pressure

Other CAS

Absorption Distribution and Excretion

Following oral administration of a single radiolabeled dose of ruxolitinib, the drug was mainly eliminated through metabolism. About 74% of the total dose was excreted in urine and 22% was excreted in feces, mostly in the form of hydroxyl and oxo metabolites of ruxolitinib. The unchanged parent drug accounted for less than 1% of the excreted total radioactivity.

The mean volume of distribution (%coefficient of variation) at steady-state is 72 L (29%) in patients with myelofibrosis and 75 L (23%) in patients with polycythemia vera. It is not known whether ruxolitinib crosses the blood-brain barrier.

Ruxolitinib clearance (% coefficient of variation) is 17.7 L/h in women and 22.1 L/h in men with myelofibrosis. Drug clearance was 12.7 L/h (42%) in patients with polycythemia vera and 11.9 L/h (43%) in patients with acute graft-versus-host disease.

Following oral administration, absorption of ruxolitinib is approximately 95%, and mean systemic bioavailability is estimated to be about 80%. Following oral administration of ruxolitinib, peak plasma concentrations are achieved within 1-2 hours. ... Following administration of a single oral dose of radiolabeled ruxolitinib in healthy individuals, elimination was predominantly through metabolism with 74 and 22% of radioactivity excreted in urine and feces, respectively. Unchanged drug accounted for less than 1% of the excreted total radioactivity.

Metabolism Metabolites

Cytochrome P-450 (CYP) isoenzyme 3A4 is the major enzyme responsible for metabolism of ruxolitinib. Two major active metabolites were identified in the plasma of healthy individuals; all active metabolites contribute 18% of the overall pharmacodynamic activity of ruxolitinib.

Ruxolitinib is metabolized mainly by cytochrome P-450 (CYP) isoenzyme 3A4.

Associated Chemicals

Wikipedia

Iron(II)_chromite

Drug Warnings

Patients should be assessed for the risk of developing serious bacterial, mycobacterial, fungal, and viral infections. Active serious infections should have resolved prior to initiating therapy with ruxolitinib. Clinicians should carefully observe patients receiving ruxolitinib for signs and symptoms of infection and should promptly initiate appropriate treatment.

Herpes zoster infection occurred in 1.9% of patients receiving ruxolitinib in a clinical study. Clinicians should inform patients about the early signs and symptoms of herpes zoster and advise patients to seek treatment as soon as possible for this condition.

Following interruption or discontinuance of ruxolitinib therapy, symptoms of myelofibrosis generally return to pretreatment levels within approximately 1 week. Withdrawal manifestations, characterized by acute relapse of disease symptoms, accelerated splenomegaly, worsening of cytopenias, and occasional hemodynamic decompensation (including septic shock-like syndrome with severe hypoxia, hypotension, fever, and confusion), have been reported in some patients following discontinuance of ruxolitinib. Some experts recommend that ruxolitinib dosage should be tapered gradually over a 2-week period under close medical supervision.

For more Drug Warnings (Complete) data for RUXOLITINIB (9 total), please visit the HSDB record page.

Biological Half Life

The mean half-life of ruxolitinib following a single oral dose is approximately 3 hours, and the mean half-life of ruxolitinib and its metabolites is approximately 5.8 hours.

Use Classification

Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category

Methods of Manufacturing

Preparation: J. D. Rogers et al., World Intellectual Property Organization patent 07070514; J. D. Rogers, S. Shepard, United States of America patent 7598257 (2007, 2009 both to Incyte).

Storage Conditions

Interactions

Concomitant administration of ruxolitinib (single 50-mg dose) with rifampin (600 mg once daily for 10 days) decreased ruxolitinib peak plasma concentrations and AUC by 32 and 61%, respectively. No dosage adjustment is recommended when ruxolitinib is administered with a CYP3A4 inducer.

Concomitant administration of ruxolitinib (single 10-mg dose) with erythromycin (500 mg twice daily for 4 days) increased ruxolitinib peak plasma concentrations and AUC by 8 and 27%, respectively. No dosage adjustment is recommended when ruxolitinib is administered with weak or moderate CYP3A4 inhibitors (e.g., erythromycin). In patients receiving a stable dosage of ruxolitinib, clinicians should use caution when initiating treatment with a moderate CYP3A4 inhibitor, especially in patients with low platelet counts.

Concomitant administration of ruxolitinib (single 10-mg dose) with ketoconazole (200 mg twice daily for 4 days) increased peak plasma concentrations and AUC of ruxolitinib by 33 and 91%, respectively. Half-life of ruxolitinib also was prolonged from 3.7 to 6 hours with concomitant use of ketoconazole. Dosage reduction is recommended when ruxolitinib is administered with potent CYP3A4 inhibitors (e.g., ketoconazole).

Concomitant use of ruxolitinib with potent inhibitors of CYP3A4 (e.g., boceprevir, clarithromycin, conivaptan, grapefruit juice, indinavir, itraconazole, ketoconazole, lopinavir/ritonavir, mibefradil [no longer commercially available in the US], nefazodone, nelfinavir, posaconazole, ritonavir, saquinavir, telaprevir, telithromycin, voriconazole) has resulted in increased peak plasma concentrations and area under the serum concentration-time curve (AUC) of ruxolitinib. Dosage reduction of ruxolitinib is recommended when the drug is used concomitantly with potent CYP3A4 inhibitors.

Stability Shelf Life

Dates

McNeil MB, Dennison D, Parish T. Mutations in MmpL3 alter membrane potential, hydrophobicity and antibiotic susceptibility in Mycobacterium smegmatis. Microbiology. 2017 Jul;163(7):1065-1070. doi: 10.1099/mic.0.000498. Epub 2017 Jul 21. PubMed PMID: 28703701.

Bailo R, Bhatt A, Aínsa JA. Lipid transport in Mycobacterium tuberculosis and its implications in virulence and drug development. Biochem Pharmacol. 2015 Aug 1;96(3):159-67. doi: 10.1016/j.bcp.2015.05.001. Epub 2015 May 16. Review. PubMed PMID: 25986884.

Zhang HY, Wang B, Sheng L, Li D, Zhang DF, Lin ZY, Lu Y, Li Y, Huang HH. Design and synthesis of novel benzimidazole derivatives as anti-tuberculosis agents. Yao Xue Xue Bao. 2014 May;49(5):644-51. PubMed PMID: 25151735.

Li W, Upadhyay A, Fontes FL, North EJ, Wang Y, Crans DC, Grzegorzewicz AE, Jones V, Franzblau SG, Lee RE, Crick DC, Jackson M. Novel insights into the mechanism of inhibition of MmpL3, a target of multiple pharmacophores in Mycobacterium tuberculosis. Antimicrob Agents Chemother. 2014 Nov;58(11):6413-23. doi: 10.1128/AAC.03229-14. Epub 2014 Aug 18. PubMed PMID: 25136022; PubMed Central PMCID: PMC4249373.

Cole ST. Infectious diseases: Transporter targeted in tuberculosis. Nat Chem Biol. 2012 Mar 16;8(4):326-7. doi: 10.1038/nchembio.918. PubMed PMID: 22426192.

Grzegorzewicz AE, Pham H, Gundi VA, Scherman MS, North EJ, Hess T, Jones V, Gruppo V, Born SE, Korduláková J, Chavadi SS, Morisseau C, Lenaerts AJ, Lee RE, McNeil MR, Jackson M. Inhibition of mycolic acid transport across the Mycobacterium tuberculosis plasma membrane. Nat Chem Biol. 2012 Feb 19;8(4):334-41. doi: 10.1038/nchembio.794. PubMed PMID: 22344175; PubMed Central PMCID: PMC3307863.

"Jakafi- ruxolitinib tablet". DailyMed. 26 February 2020. Archived from the original on 3 November 2020. Retrieved 16 November 2020.

"Opzelura- ruxolitinib cream". DailyMed. Archived from the original on 1 November 2021. Retrieved 31 October 2021.

"Jakavi EPAR". European Medicines Agency (EMA). Archived from the original on 12 November 2020. Retrieved 16 November 2020. Text was copied from this source which is © European Medicines Agency. Reproduction is authorized provided the source is acknowledged.

"Jakafi (ruxolitinib) dosing, indications, interactions, adverse effects, and more". Medscape Reference. WebMD. Archived from the original on 12 December 2018. Retrieved 16 February 2014.

Mesa RA, Yasothan U, Kirkpatrick P (February 2012). "Ruxolitinib". Nature Reviews. Drug Discovery. 11 (2): 103–4. doi:10.1038/nrd3652. PMID 22293561.

Harrison C, Mesa R, Ross D, Mead A, Keohane C, Gotlib J, Verstovsek S (October 2013). "Practical management of patients with myelofibrosis receiving ruxolitinib". Expert Review of Hematology. 6 (5): 511–23. doi:10.1586/17474086.2013.827413. PMC 8201600. PMID 24083419. S2CID 5470231.

Vannucchi AM, Kiladjian JJ, Griesshammer M, Masszi T, Durrant S, Passamonti F, et al. (January 2015). "Ruxolitinib versus standard therapy for the treatment of polycythemia vera". The New England Journal of Medicine. 372 (5): 426–35. doi:10.1056/NEJMoa1409002. PMC 4358820. PMID 25629741.

"FDA approves ruxolitinib for chronic graft-versus-host disease". U.S. Food and Drug Administration (FDA). 22 September 2021. Archived from the original on 23 September 2021. Retrieved 22 September 2021. Public Domain This article incorporates text from this source, which is in the public domain.

"EU Commission Approval" (Press release). Novartis. 5 May 2022. Archived from the original on 6 July 2022. Retrieved 5 July 2022.

Wysham NG, Sullivan DR, Allada G (May 2013). "An opportunistic infection associated with ruxolitinib, a novel janus kinase 1,2 inhibitor". Chest. 143 (5): 1478–1479. doi:10.1378/chest.12-1604. PMC 5991580. PMID 23648912.

Mesa RA (June 2010). "Ruxolitinib, a selective JAK1 and JAK2 inhibitor for the treatment of myeloproliferative neoplasms and psoriasis". IDrugs. 13 (6): 394–403. PMID 20506062.

Pardanani A, Tefferi A (March 2011). "Targeting myeloproliferative neoplasms with JAK inhibitors". Current Opinion in Hematology. 18 (2): 105–10. doi:10.1097/MOH.0b013e3283439964. PMID 21245760. S2CID 2059415.

Harrison C, Kiladjian JJ, Al-Ali HK, Gisslinger H, Waltzman R, Stalbovskaya V, et al. (March 2012). "JAK inhibition with ruxolitinib versus best available therapy for myelofibrosis". The New England Journal of Medicine. 366 (9): 787–98. doi:10.1056/NEJMoa1110556. hdl:2158/605459. PMID 22375970.

Verstovsek S, Mesa RA, Gotlib J, Levy RS, Gupta V, DiPersio JF, et al. (March 2012). "A double-blind, placebo-controlled trial of ruxolitinib for myelofibrosis". The New England Journal of Medicine. 366 (9): 799–807. doi:10.1056/NEJMoa1110557. PMC 4822164. PMID 22375971.

Tefferi A (March 2012). "Challenges facing JAK inhibitor therapy for myeloproliferative neoplasms". The New England Journal of Medicine. 366 (9): 844–6. doi:10.1056/NEJMe1115119. PMID 22375977.

ASCO Annual Meeting 2011: JAK Inhibitor Ruxolitinib Demonstrates Significant Clinical Benefit in Myelofibrosis Archived 21 November 2011 at the Wayback Machine

"Incyte Announces U.S. FDA Approval of Opzelura (ruxolitinib) Cream, a Topical JAK Inhibitor, for the Treatment of Atopic Dermatitis (AD)". Incyte. 21 September 2021. Archived from the original on 22 September 2021. Retrieved 21 September 2021 – via Business Wire.

"Incyte Announces U.S. FDA Approval of Opzelura (ruxolitinib) Cream for the Treatment of Vitiligo". Incyte. 19 July 2022. Archived from the original on 19 July 2022. Retrieved 19 July 2022 – via Business Wire.

"FDA Approves Incyte's Jakafi (ruxolitinib) for Patients with Myelofibrosis" (Press release). Incyte. Archived from the original on 24 June 2017. Retrieved 2 January 2012.

Kaminskas E (4 December 2014). "Supplemental FDA approval letter for Jakafi (ruxolitinib) tablets" (PDF). U.S. Food and Drug Administration. Archived (PDF) from the original on 11 April 2021. Retrieved 1 May 2016.

Falto-Aizpurua L, Choudhary S, Tosti A (December 2014). "Emerging treatments in alopecia". Expert Opinion on Emerging Drugs. 19 (4): 545–56. doi:10.1517/14728214.2014.974550. PMID 25330928. S2CID 21604470.

Clinical trial number NCT01431209 for "Ruxolitinib Phosphate (Oral JAK Inhibitor INCB18424) in Treating Patients With Relapsed or Refractory Diffuse Large B-Cell or Peripheral T-Cell Non-Hodgkin Lymphoma" at ClinicalTrials.gov

House DW (February 2016). "Incyte bags late-stage development of Jakafi for solid tumors; shares down 10% premarket". Seeking Alpha. Archived from the original on 10 October 2016. Retrieved 11 February 2016.

Xu M, Palmer AK, Ding H, Weivoda MM, Pirtskhalava T, White TA, et al. (December 2015). "Targeting senescent cells enhances adipogenesis and metabolic function in old age". eLife. 4: e12997. doi:10.7554/eLife.12997. PMC 4758946. PMID 26687007.

Clinical trial number NCT03610971 for "Treatment Free Remission After Combination Therapy With Ruxolitinib Plus Tyrosine Kinase Inhibitors" at ClinicalTrials.gov